molecular formula C12H17FN2O3S B263459 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide

2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide

Cat. No. B263459
M. Wt: 288.34 g/mol
InChI Key: VLDDAYNWIMLDRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide, also known as FMB, is a chemical compound that has been extensively studied for its potential use in scientific research. FMB is a sulfonamide derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of specific enzymes and proteins within cells. 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in cells. 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has also been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has been shown to reduce the production of certain cytokines, which are involved in the immune response. 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has also been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. Additionally, 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has been shown to have a neuroprotective effect and can protect against neuronal damage in the brain.

Advantages and Limitations for Lab Experiments

2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized with high yield and purity. 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is also a relatively small molecule, which makes it easier to study its interactions with other molecules within cells. However, 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide does have some limitations for use in lab experiments. It is a sulfonamide derivative, which can limit its solubility in water and other solvents. Additionally, 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has not been extensively studied in vivo, which limits its potential use in animal studies.

Future Directions

For research on 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide include the development of 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide derivatives, further studies on its mechanism of action, and the potential use of 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide in combination with other drugs.

Synthesis Methods

The synthesis of 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide involves the reaction of 2-fluorobenzenesulfonyl chloride with 4-morpholineethanol in the presence of a base. The resulting product is purified by recrystallization to obtain 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide. This synthesis method has been reported to have a high yield and purity, making 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide a suitable compound for scientific research.

Scientific Research Applications

2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has been widely studied for its potential use in a variety of scientific research areas. One of the major applications of 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is in the field of cancer research. Studies have shown that 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has anti-cancer properties and can inhibit the growth of cancer cells. 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has also been shown to have anti-inflammatory properties and can be used in the study of inflammatory diseases such as arthritis. Additionally, 2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has been studied for its potential use in the treatment of viral infections such as HIV and hepatitis C.

properties

Product Name

2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide

Molecular Formula

C12H17FN2O3S

Molecular Weight

288.34 g/mol

IUPAC Name

2-fluoro-N-(2-morpholin-4-ylethyl)benzenesulfonamide

InChI

InChI=1S/C12H17FN2O3S/c13-11-3-1-2-4-12(11)19(16,17)14-5-6-15-7-9-18-10-8-15/h1-4,14H,5-10H2

InChI Key

VLDDAYNWIMLDRP-UHFFFAOYSA-N

SMILES

C1COCCN1CCNS(=O)(=O)C2=CC=CC=C2F

Canonical SMILES

C1COCCN1CCNS(=O)(=O)C2=CC=CC=C2F

Origin of Product

United States

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